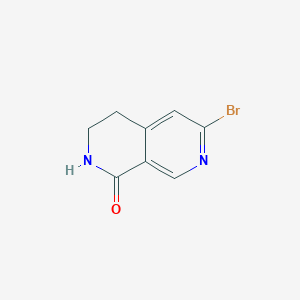

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Description

Naphthyridine Scaffold in Chemical Research

The naphthyridine scaffold has emerged as one of the most versatile and biologically significant frameworks in contemporary heterocyclic chemistry, representing a class of nitrogen-containing bicyclic compounds that have captured the attention of researchers across multiple disciplines. Naphthyridines consist of two fused pyridine rings with different mutual arrangements of nitrogen atoms, creating six possible isomeric structures that each exhibit unique chemical and biological properties. The 1,8-naphthyridine scaffold, in particular, has garnered immense curiosity from numerous researchers across fields of medicinal chemistry and drug discovery due to its versatility of synthesis, reactiveness, and the variety of biological activities it has exhibited. These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.

The broad spectrum of activities demonstrated by naphthyridine derivatives has established them as potent scaffolds in therapeutic and medicinal research, with applications extending to neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Recent comprehensive reviews have documented the extensive biological evaluations conducted on naphthyridine derivatives, revealing their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-human immunodeficiency virus, antidepressant, and antioxidant properties. The versatility of the naphthyridine framework has also been demonstrated through its application in developing compounds with anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, and antioxidant activities.

Within this diverse family of compounds, the 2,7-naphthyridine isomer represents a particularly important structural variant that has received focused attention for its unique synthetic accessibility and chemical reactivity patterns. The 2,7-naphthyridine scaffold serves as a foundation for numerous synthetic transformations and has been utilized in the development of complex heterocyclic systems through various cyclization and functionalization reactions. Research has demonstrated that modifications to the 2,7-naphthyridine core, particularly through halogenation and substitution reactions, can significantly alter the chemical and biological properties of these compounds, making them valuable targets for structure-activity relationship studies.

Historical Context and Discovery of Brominated Naphthyridines

The historical development of naphthyridine chemistry traces back to the late 19th century, when the first derivative of the cyclic naphthyridine system was obtained in 1893 by Reissert, who proposed the name "naphthyridine" for this new class of heterocyclic derivatives. Reissert considered naphthyridine to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms, establishing the foundation for what would become an extensive and diverse field of heterocyclic chemistry. The systematic exploration of naphthyridine isomers continued throughout the early 20th century, with the first unsubstituted naphthyridines, specifically 1,5-naphthyridine and 1,8-naphthyridine, being synthesized in 1927 by Bobranski, Suchard, and Koller.

The completion of the naphthyridine family occurred progressively through the mid-20th century, with 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine being reported by Ikekawa in 1958, followed by the independent isolation of 2,6-naphthyridine by Giacomello and colleagues and Tan and colleagues in 1965. This systematic development of the naphthyridine family provided researchers with a comprehensive understanding of the structural diversity and synthetic accessibility of these important heterocyclic systems. Over the years, these ring systems have received various names, including pyridopyridines, benzodiazines, diazadecalins, or by the aza system when named as diazanaphthalene, before being officially indexed in Chemical Abstracts as naphthyridines in 1936.

The introduction of halogen substituents, particularly bromine, into naphthyridine systems represents a more recent development in the field, driven by the recognition that halogenated heterocycles often exhibit enhanced biological activity and improved synthetic versatility. Brominated naphthyridines have gained particular attention due to their utility as synthetic intermediates in cross-coupling reactions and their potential for further functionalization through nucleophilic substitution processes. The development of efficient synthetic methods for brominated naphthyridines has been facilitated by advances in halogenation chemistry and the growing understanding of regioselectivity in heterocyclic substitution reactions.

The specific compound this compound emerged from this broader context of naphthyridine research, representing the convergence of halogenation chemistry with the dihydronaphthyridinone structural motif. This compound exemplifies the modern approach to heterocyclic chemistry, where strategic placement of functional groups enables targeted chemical transformations and potential biological activity enhancement. The availability of this compound as a research chemical with high purity specifications reflects the maturation of synthetic methodologies for complex heterocyclic systems.

Significance of this compound in Heterocyclic Chemistry

The compound this compound occupies a unique position within the landscape of heterocyclic chemistry, representing a sophisticated integration of multiple important structural features that contribute to its chemical significance and research potential. The presence of the bromine substituent at the 6-position provides a strategic handle for further chemical transformations, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions, which have become fundamental tools in modern organic synthesis. This halogen substitution pattern enables the systematic exploration of structure-activity relationships and the development of focused compound libraries for biological evaluation.

The dihydronaphthyridinone core structure of this compound presents several notable chemical features that enhance its synthetic utility and potential biological activity. The lactam functionality embedded within the bicyclic system provides opportunities for tautomeric equilibria and hydrogen bonding interactions, which can significantly influence both chemical reactivity and biological target binding. Recent research has demonstrated that similar dihydronaphthyridinone systems can undergo various cyclization reactions to form more complex fused heterocyclic structures, expanding the scope of accessible chemical space from these starting materials.

The 2,7-naphthyridine scaffold underlying this compound has been specifically recognized for its potential in developing kinase inhibitors and other medicinally relevant targets. Studies have shown that modifications to the 2,7-naphthyridine core can lead to compounds with significant biological activity, including applications in cancer research and neurological disorders. The strategic placement of the bromine substituent and the specific oxidation state of the nitrogen-containing ring system in this compound position it as an ideal starting point for medicinal chemistry optimization campaigns.

Furthermore, the compound's availability with high purity specifications and well-characterized chemical properties makes it particularly valuable for systematic structure-activity relationship studies. The molecular weight of 227.06 grams per mole and the defined substitution pattern allow for precise molecular design strategies, where researchers can introduce specific modifications while maintaining the core structural framework. This level of structural precision is essential for understanding the molecular basis of biological activity and for developing more potent and selective compounds.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass multiple interconnected areas of investigation that span fundamental synthetic chemistry, structure-activity relationship studies, and potential therapeutic applications. The immediate synthetic objectives focus on developing efficient and scalable methods for the preparation of this compound and its analogs, with particular emphasis on achieving high yields and purity suitable for biological evaluation. Current research efforts are directed toward optimizing synthetic routes that can accommodate substrate diversity while maintaining the structural integrity of the dihydronaphthyridinone core.

A significant component of the research scope involves systematic exploration of the compound's reactivity profile, particularly focusing on the chemical transformations possible at the bromine-substituted position and the lactam functionality. Recent advances in palladium-catalyzed cross-coupling chemistry have opened new avenues for functionalizing brominated heterocycles, and this compound represents an ideal substrate for evaluating these methodologies. Research objectives include developing one-pot difunctionalization reactions that can rapidly generate diverse compound libraries while maintaining synthetic efficiency and atom economy.

The biological evaluation scope encompasses systematic assessment of the compound's activity against various therapeutic targets, with particular emphasis on areas where naphthyridine derivatives have demonstrated promising activity. This includes evaluation against kinase targets, where the dihydronaphthyridinone scaffold has shown potential for selective inhibition, as well as assessment of antimicrobial and anticancer activities that are characteristic of the broader naphthyridine family. The research framework aims to establish clear structure-activity relationships that can guide future compound design and optimization efforts.

| Research Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Chemistry | Optimize preparation methods and develop scalable routes | High-yield synthetic protocols |

| Chemical Reactivity | Characterize transformation patterns and develop new reactions | Expanded synthetic utility |

| Biological Activity | Evaluate therapeutic potential across multiple targets | Structure-activity relationships |

| Medicinal Chemistry | Design and synthesize optimized analogs | Lead compound identification |

Long-term research objectives extend to the development of this compound as a platform for medicinal chemistry programs, with the goal of identifying lead compounds suitable for further development. The research scope includes comprehensive pharmacological profiling, metabolic stability assessment, and preliminary safety evaluation of promising derivatives. This holistic approach to compound development reflects the current understanding that successful therapeutic agents require optimization across multiple parameters, including potency, selectivity, pharmacokinetic properties, and safety profiles.

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAUSSVPYSMDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CN=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The predominant synthetic approach to 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one involves selective bromination of 3,4-dihydro-2,7-naphthyridin-1(2H)-one at the 6-position. This is typically achieved using brominating agents such as molecular bromine (Br2) or N-bromosuccinimide (NBS) under controlled reaction conditions.

- Solvents: Common solvents include acetic acid or chloroform , which provide a suitable medium for the bromination reaction.

- Temperature: The reaction is generally conducted at controlled temperatures to avoid over-bromination or decomposition, often ranging from 0 °C to room temperature.

- Reaction Time: Varies depending on reagent concentration and temperature but is optimized to maximize yield and selectivity.

This method is efficient for introducing the bromine atom at the 6-position on the naphthyridinone ring, producing the target compound with high specificity.

Industrial and Scale-Up Considerations

For industrial-scale production, the bromination reaction is optimized for:

- Yield and Purity: Using continuous flow reactors to maintain consistent reaction conditions and reduce side reactions.

- Safety: Automated systems minimize exposure to bromine, a hazardous reagent.

- Environmental Impact: Solvent recovery and waste management protocols are implemented to reduce environmental footprint.

Multi-Step Synthesis from Pyridine Precursors

While direct bromination is the primary method, the compound can also be synthesized via multi-step routes starting from simpler pyridine derivatives, as outlined in related research on naphthyridine derivatives:

- Step 1: Construction of the naphthyridinone core via heterocyclic ring formation, often through aza-Michael addition or cyclization reactions.

- Step 2: Functional group modifications to install the keto group at position 1.

- Step 3: Selective bromination at the 6-position as the final step.

Reaction Types and Conditions in Preparation

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br2 or NBS in acetic acid or chloroform, 0 °C to RT | Selective 6-bromo substitution on naphthyridinone ring |

| Oxidation (related) | H2O2 or KMnO4 (for derivatives) | Formation of naphthyridine oxides (not direct synthesis) |

| Reduction (related) | Pd/C with H2 | De-brominated or hydrogenated derivatives (not direct synthesis) |

Detailed Research Findings

- Yield Optimization: Studies indicate that NBS offers milder conditions and better control over mono-bromination compared to elemental bromine, reducing side reactions.

- Purification: The product is typically purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or pharmaceutical use.

- Structural Confirmation: Characterization by NMR, mass spectrometry, and elemental analysis confirms the position and integrity of the bromine substitution.

Comparative Table of Preparation Parameters

| Parameter | Method 1: Bromine (Br2) | Method 2: N-Bromosuccinimide (NBS) |

|---|---|---|

| Reagent | Elemental bromine | N-bromosuccinimide |

| Solvent | Acetic acid, chloroform | Acetic acid, chloroform |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 1–3 hours | 1–2 hours |

| Selectivity | Moderate to high | High |

| Yield | Moderate (60–75%) | Higher (75–85%) |

| Safety | Requires careful handling of Br2 | Safer and easier to handle |

| Scalability | Industrially feasible with precautions | Industrially feasible, preferred for scale-up |

Summary of Preparation Method

| Step | Procedure Description |

|---|---|

| 1 | Dissolve 3,4-dihydro-2,7-naphthyridin-1(2H)-one in acetic acid or chloroform. |

| 2 | Cool the solution to 0 °C under inert atmosphere (e.g., nitrogen). |

| 3 | Add brominating agent (Br2 or NBS) slowly with stirring. |

| 4 | Allow the reaction to proceed at controlled temperature (0 °C to RT) for 1–3 hours. |

| 5 | Quench the reaction with water or sodium bisulfite solution to remove excess bromine. |

| 6 | Extract the product using organic solvents, dry over anhydrous magnesium sulfate. |

| 7 | Purify by recrystallization or column chromatography. |

| 8 | Characterize and confirm structure using NMR, MS, and elemental analysis. |

Additional Notes and Considerations

- The position of bromination is directed by the electronic nature of the naphthyridinone ring, favoring substitution at the 6-position.

- Alternative synthetic routes involving Pd-catalyzed processes have been explored to improve yields and reduce reaction times.

- The compound serves as an important intermediate for further chemical modifications, including nucleophilic substitutions replacing the bromine atom.

- Safety data for handling brominated naphthyridines indicate potential irritancy; appropriate protective equipment and ventilation are necessary.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 is activated toward nucleophilic displacement due to electron-withdrawing effects from the adjacent nitrogen atoms.

Key Reactions:

-

Amination : Treatment with potassium amide (KNH₂) in liquid ammonia yields 6-amino derivatives. This reaction may proceed via an elimination-addition (EA) mechanism involving a dehydrohalogenated intermediate .

-

Alkoxylation : Reaction with sodium methoxide (NaOMe) in methanol replaces bromine with a methoxy group .

Table 1: Representative SNAr Reactions

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| KNH₂, NH₃(l), −33°C, 2 h | 6-Amino-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 40% | |

| NaOMe, MeOH, reflux, 12 h | 6-Methoxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 86% |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions, enabling diversification of the naphthyridine core.

Key Reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Coupling with primary/secondary amines introduces amino groups at position 6.

Table 2: Cross-Coupling Conditions and Outcomes

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 72% | |

| Piperidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 6-Piperidinyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 65% |

Reduction and Hydrogenation

The dihydro-naphthyridine ring undergoes further reduction under catalytic hydrogenation:

-

Tetrahydro Formation : Hydrogenation (H₂, Pd/C, 50% aqueous methanol) reduces the 3,4-dihydro ring to a tetrahydro derivative .

Equation :

Lactam Functionalization

The lactam moiety participates in ring-opening and alkylation reactions:

-

Phosphorus Oxychloride (POCl₃) Activation : Converts the lactam to a reactive chloroimidate intermediate, enabling nucleophilic substitution at the carbonyl position .

-

N-Alkylation : Treatment with iodomethane (CH₃I) in DMF yields N-methyl derivatives .

Table 3: Lactam Modification Reactions

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, 100°C, 28 h | 6-Bromo-1-chloro-2,7-naphthyridine | 98% | |

| CH₃I, DMF, rt, 6 h | 6-Bromo-1-methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 88% |

Ring Expansion and Contraction

Under strong basic conditions, the naphthyridine scaffold undergoes skeletal rearrangements:

-

Ring Contamination via Dehydrohalogenation : Reaction with KNH₂/NH₃ generates reactive intermediates (e.g., hetarynes), leading to products like 4-amino-2-methyl-triazanaphthalenes .

Mechanistic Pathway :

Halogen Exchange

The bromine atom can be replaced by other halogens:

Photochemical and Thermal Stability

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis

As a versatile building block, 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one serves as an intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties or functionalities .

Reactions and Derivatives

The compound can participate in:

- Oxidation: Producing naphthyridine oxides using agents like hydrogen peroxide.

- Reduction: Yielding de-brominated derivatives or hydrogenated products with palladium catalysts.

- Nucleophilic Substitution: Allowing the replacement of the bromine atom with other functional groups .

Biological Applications

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. It demonstrated significant antiproliferative effects on human cancer cell lines such as HeLa and HCT116. An IC50 value of 0.36 µM against CDK2 indicates its potential as a selective inhibitor in cancer therapy .

Enzyme Interaction Studies

The compound is also being explored for its ability to interact with various enzymes, which could lead to insights into biochemical pathways and the development of new therapeutic agents .

Medicinal Chemistry

Pharmaceutical Development

Due to its structural similarity to bioactive compounds, this compound is considered a candidate for pharmaceutical development. Its derivatives may exhibit a range of biological activities that could be harnessed in drug design .

Case Studies in Drug Development

- Study on Anticancer Efficacy: A specific study focused on melanoma and colorectal cancer showed promising results using this compound as a MEK inhibitor, indicating its broad applicability in oncology .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound may be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogs of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one:

Key Comparisons

Substituent Effects on Reactivity: The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions, similar to its 6-chloro analog (e.g., 6,8-Dichloro-2,7-naphthyridin-1(2H)-one) .

Biological Activity: Brominated 2,7-naphthyridinones exhibit kinase inhibitory activity. For instance, 8-amino-substituted derivatives (e.g., 2-phenyl-2,7-naphthyridin-1(2H)-one) show potent c-Kit/VEGFR-2 inhibition . 6,8-Dichloro-2,7-naphthyridin-1(2H)-one is reported as a MEK inhibitor, suggesting halogen position influences target specificity .

Synthetic Utility :

Biological Activity

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure and biological properties have garnered attention for various therapeutic applications, particularly in neuropsychiatric disorders and cancer treatment. This article explores its biological activity, synthesizing data from recent studies and patents.

- Chemical Name : this compound

- CAS Number : 1260670-07-2

- Molecular Formula : C₈H₇BrN₂O

- Molecular Weight : 227.06 g/mol

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its neuroprotective effects and potential as an anticancer agent.

Neuroprotective Effects

Research indicates that this compound may serve as a therapeutic agent for neuropsychiatric disorders. A patent discusses its use in treating conditions such as depression and anxiety by modulating neurotransmitter systems . The compound's ability to cross the blood-brain barrier enhances its efficacy in neurological applications.

Anticancer Activity

This compound has shown promising results in inhibiting tumor growth. Studies have demonstrated its selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through specific kinase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotective | Modulates neurotransmitters | |

| Anticancer | Induces apoptosis | |

| Inhibitory | Targets specific kinases |

Case Study: Neuroprotective Properties

In a study focusing on neuroprotection, this compound was administered to rodent models exhibiting symptoms of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The compound was found to increase levels of serotonin and dopamine in the brain .

Case Study: Anticancer Efficacy

Another research effort evaluated the compound's effects on human cancer cell lines. The study reported an IC50 value of 0.36 µM against CDK2, highlighting its potential as a selective inhibitor for cancer therapy . Additionally, it demonstrated significant antiproliferative activity in HeLa and HCT116 cells, suggesting broad applicability in oncology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. Recent advancements have focused on optimizing synthetic pathways to enhance yield and reduce reaction times through Pd-catalyzed processes .

Q & A

Q. What are the established synthetic routes for 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or bromination of precursor scaffolds. For example:

- Cyclization : Starting from styrylpyridine derivatives, cyclization using P₂O₅/H₃PO₄ under heat yields 3-substituted dihydronaphthyridinones, which can be brominated .

- Bromination : Direct bromination of 3,4-dihydro-2,7-naphthyridin-1(2H)-one using POBr₃ at 140°C achieves selective bromination at the 6-position with ~60% yield .

- Decarboxylation : Methyl esters (e.g., methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate) undergo hydrolysis and decarboxylation under basic conditions to yield the target compound .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization methods include:

- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), dihydroquinoline protons (δ 2.7–3.6 ppm for CH₂ groups), and bromine-induced deshielding .

- IR Spectroscopy : Stretching vibrations for lactam C=O (~1667 cm⁻¹) and NH (~3200 cm⁻¹) confirm the core structure .

- Mass Spectrometry (ESI) : Molecular ion peaks at m/z 225–227 (M+H⁺) with isotopic patterns consistent with bromine .

Q. What are the critical physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : 170–172°C (varies slightly with purity) .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO: ~0.4 mg/mL) but poorly in water (<0.1 mg/mL) .

- LogP : ~2.86 (predicted), indicating moderate lipophilicity suitable for cellular assays .

Advanced Research Questions

Q. How can the bromination step be optimized to improve yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeBr₃) or radical initiators to enhance regioselectivity.

- Solvent Effects : Use DMF or DCE to stabilize intermediates and reduce side reactions .

- Temperature Control : Lower temperatures (100–120°C) may minimize over-bromination, as seen in analogous naphthyridinone syntheses .

Q. What strategies enable functionalization of the bromine moiety for derivatization?

- Methodological Answer :

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) introduces aryl groups .

- Nucleophilic Substitution : Replace Br with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

- Photoredox Catalysis : Generate radicals for C–Br bond activation, enabling alkylation or fluorination .

Q. How does the bromine atom influence reactivity in transition metal-catalyzed reactions?

- Methodological Answer :

- Steric and Electronic Effects : The electron-withdrawing Br reduces electron density at the adjacent carbon, facilitating oxidative addition in Pd-catalyzed couplings .

- Competitive Pathways : In cobalt-catalyzed reactions, ligand choice (e.g., phosphines vs. N-heterocyclic carbenes) dictates whether C–Br or C–H activation dominates .

Q. Are there reported biological activities for this compound, and how are they evaluated?

- Methodological Answer :

- Kinase Inhibition : Structural analogs (e.g., 3,4-dihydro-2,7-naphthyridinediones) are MEK inhibitors. Assay using recombinant MEK1/2 enzymes and phospho-ERK ELISAs to quantify inhibition .

- Cellular Toxicity : Test in cancer cell lines (e.g., A549, HeLa) via MTT assays, noting IC₅₀ values and apoptosis markers (caspase-3 activation) .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction time, temperature, and stoichiometry (e.g., POBr₃ equivalents) to identify critical factors .

- Byproduct Analysis : Use LC-MS or TLC to detect intermediates (e.g., over-brominated species) and adjust purification protocols (e.g., column chromatography gradients) .

- Reproducibility Checks : Validate moisture-sensitive steps (e.g., POBr₃ reactions) under inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.